Cas no 533-67-5 (2-Deoxy-D-ribose)

2-Deoxy-D-ribose structure
2-Deoxy-D-ribose structure
2-Deoxy-D-ribose
533-67-5
C5H10O4
134.1305
MFCD00135904
38092
5460005

2-Deoxy-D-ribose Properties

Names and Identifiers

    • 2-Deoxy-D-ribose
    • 2-DEOXY-D-ERYTHRO-PENTOSE
    • 2'-DEOXY-D-RIBOSE
    • 2-DEOXYRIBOSE
    • 2-DESOXY-D-RIBOSE
    • D-(-)-2-DEOXYRIBOSE
    • D-2-DEOXYRIBOSE
    • D-2-DESOXYRIBOSE
    • DEOXY-D-RIBOSE,2-
    • D-ERYTHRO-2-DEOXYPENTOSE
    • TETRAHYDRO-2H-PYRAN-2,4,5-TRIOL
    • THYMINOSE
    • .alpha.-Deoxy-D-ribose
    • 2-deoxy-d-erythro-pentos
    • 2-Deoxypentose
    • 2-Desoxy ribosoe
    • D-.alpha.-Ribodesose
    • Deoxyribose
    • D-Ribose, 2-deoxy-
    • 2-Deoxy-D-arabinose
    • DEOXY-D-RIBOSE, 2-(RG)
    • (3S,4R)-3,4,5-Trihydroxypentanal
    • 2-Deoxy-D-erythropentose
    • 2-deoxy-ribose
    • 2-Doxy-D-Ribose
    • D-deoxyribose
    • Deoxy-D-Ribose
    • desoxyribose
    • L-2'-deoxyribose
    • ribodesose
    • D-dRib
    • LSW4H01241
    • DL-2-Deoxyribose
    • 2-DEOXY-L-RIBOSE
    • Arabinose, 2-deoxy-
    • 2-Deoxy-erythro-pentose
    • Epitope ID:149165
    • aldehydo-2-deoxy-D-ribose
    • 1724-1
    • +Expand
    • MFCD00135904
    • ASJSAQIRZKANQN-CRCLSJGQSA-N
    • 1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1
    • O([H])[C@@]([H])(C([H])([H])C([H])=O)[C@@]([H])(C([H])([H])O[H])O[H]
    • 1721978

Computed Properties

  • 134.05800
  • 3
  • 4
  • 4
  • 134.058
  • 9
  • 83
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • -1.5
  • 0
  • 77.8

Experimental Properties

  • -1.55310
  • 69.92000
  • 2908
  • -56 ° (C=1, H2O)
  • dissolution
  • 379.7°C at 760 mmHg
  • 89-91 ºC
  • 154.6°C
  • White powder
  • Soluble in water
  • Hygroscopic
  • 12.61(at 25℃)
  • -57 º (c=1, H2O, 24hr)
  • 1.0590 (rough estimate)

2-Deoxy-D-ribose Security Information

2-Deoxy-D-ribose Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Deoxy-D-ribose Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00I9ZA-25g
2-Deoxy-d-ribose
533-67-5 98%
25g
$18.00 2024-04-30
abcr
AB115217-25 g
2-Deoxy-D-ribose, 98%; .
533-67-5 98%
25 g
€100.30 2023-07-20
Ambeed
A358856-5g
(3S,4R)-3,4,5-Trihydroxypentanal
533-67-5 98%
5g
$9.0 2024-07-18
Apollo Scientific
BID533-5g
2-Deoxy-D-riboside
533-67-5 >99%
5g
£12.00 2023-09-02
ChemScence
CS-M3535-100g
Thyminose
533-67-5 ≥98.0%
100g
$83.0 2022-04-27
Enamine
EN300-106817-0.05g
(3S,4R)-3,4,5-trihydroxypentanal
533-67-5 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D376593-25g
2-Deoxy-D-ribose
533-67-5 97%
25g
$215 2022-09-04
Fluorochem
076452-25g
2-deoxy-D-Ribose
533-67-5 98%
25g
£30.00 2022-03-01
Omicron Biochemicals
RIB-043-0.10g
2-deoxy-D-[tri-O-2H]ribose
533-67-5
0.10g
$275 2024-07-19
S e l l e c k ZHONG GUO
S3101-100mg
2-Deoxy-D-ribose
533-67-5 99%
100mg
¥794.43 2023-09-16

2-Deoxy-D-ribose Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1C:SnF2, S:DMF, S:Dimethylimidazolidinone, 25°C
2.1R:NH4OH, S:H2O
3.1R:AcOH, S:H2O
4.1R:Me2S, R:O3
Reference
Tin(II) fluoride
By Weigel, Leland O., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3

Synthetic Circuit 2

Reaction Conditions
1.1R:BH3-Me2S, R:(MeO)3B, S:THF, 40 min, 0°C; 0°C → rt; 7 h, rt
1.2R:MeOH, rt
1.3C:p-MeC6H4SO3H, S:CH2Cl2, 24 h, rt
1.4R:Et3N, rt
2.1R:DMSO, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 15 min, -78°C
2.2S:CH2Cl2, 20 min, -78°C
2.3R:Et3N, -78°C; -78°C → rt; 20 min, rt
2.4R:NaH, S:THF, 30 min, 0°C; 0°C → -78°C
2.5S:THF, -78°C; -78°C → rt; 1 h, rt
3.1R:AlH(Bu-i)2, S:THF, S:Me(CH2)4Me, 30 min, -78°C; 15 min, -78°C
3.2R:Na2SO4, S:H2O
4.1C:p-MeC6H4SO3H, S:CH2Cl2, 5 min, 0°C; 0°C → rt; 25 min, rt
4.2R:NaHCO3, S:H2O, rt
5.1R:AlH(Bu-i)2, S:PhMe, S:Me(CH2)4Me, 10 min, 0°C; 2 h, 0°C; 0°C → rt; 1 h, rt
5.2R:Na2SO4, S:H2O, rt
6.1R:Martin's reagent, S:CH2Cl2, 0°C; 0°C → rt; 1 h, rt; cooled; 0°C; 0°C → rt; 1 h, rt
6.2R:Na2S2O3, S:H2O, rt
7.1C:PdCl2(CH3CN)2, S:THF, 1 h, rt
8.1R:NaIO4, R:2,6-Lutidine, C:OsO4, S:H2O, S:t-BuOH, S:Dioxane, 16 h, rt
8.2R:NaBH4, S:MeOH, 30 min, rt
8.3R:NH4Cl, S:H2O, rt
9.1R:H2, C:Pd, S:EtOH, 58 h, rt, 1 atm
Reference
A new synthetic strategy for 2-deoxy-D-ribose via palladium(II)-catalyzed cyclization of aldehyde
By Miyazawa, Masahiro et al, Heterocycles, 2010, 81(8), 1891-1902

Synthetic Circuit 3

Reaction Conditions
1.1
Reference
Product class 9: β-hydroxy carbonyl compounds
By Mahrwald, R. and Schetter, B., Science of Synthesis, 2008, 36, 847-970

Synthetic Circuit 4

Reaction Conditions
1.1C:p-MeC6H4SO3H, rt; 24 h, 40°C; 40°C → rt
2.1S:C5H5N, rt → 5°C; 0-5°C; 14 h, 5°C → rt
2.2R:HCl, S:H2O, cooled
3.1R:HCl, S:H2O, 10-15 min, rt → 60°C
3.2R:K2CO3, rt, pH 7
3.3R:KHCO3, 2 h, 60-65°C; 65°C → rt
3.4R:HCl, S:H2O, neutralized
3.5S:H2O, S:MeOH, rt; overnight, cooled
4.1R:PhCHO, R:PhCO2H, S:H2O, 24 h, rt
Reference
Preparation of 2-deoxy-D-erythro-pentose (2-deoxyribose)
By Jiang, Zhongliang et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(4), 267-268

Synthetic Circuit 5

Reaction Conditions
1.1C:p-MeC6H4SO3H, 40°C; 24 h, 40°C; 40°C → rt
2.1S:C5H5N, rt → 5°C; 0-5°C; 14 h, rt
2.2R:HCl, S:H2O, cooled
3.1R:HCl, S:H2O, rt → 60°C; 10-15 min, 60°C
3.2R:K2CO3, rt, pH 7
3.3R:KHCO3, 2 h, 60-65°C; 65°C → rt
3.4R:HCl, S:H2O, neutralized
3.5S:MeOH, S:H2O, rt; overnight, cooled
4.1R:PhCHO, R:PhCO2H, S:H2O, 24 h, rt
Reference
Synthesis of 2' -deoxyadenosine
By Jiang, Zhongliang et al, Tongji Daxue Xuebao, 2007, 35(9), 1264-1268

Synthetic Circuit 6

Reaction Conditions
1.1R:NaOH, R:H2SO4
Reference
The Nef reaction
By Pinnick, Harold W., Organic Reactions (Hoboken, 1990, 38, No pp. given

Synthetic Circuit 7

Reaction Conditions
1.1C:AcOH, S:H2O
2.1R:O3, S:Me2S
Reference
Tin(II) Fluoride
By Weigel, Leland O., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given

Synthetic Circuit 8

Reaction Conditions
1.1R:R:C:LaCl3, S:H2O, rt, pH 8
Reference
Lanthanum-catalyzed aqueous acylation of monosaccharides by benzoyl methyl phosphate
By Gray, Ian James et al, Canadian Journal of Chemistry, 2006, 84(4), 620-624

2-Deoxy-D-ribose Raw materials

2-Deoxy-D-ribose Preparation Products

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